1,3-dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidinediones often involves multicomponent reactions or cyclization processes. For instance, reactions of uracils with electron-rich and electron-deficient olefins through cycloaddition and Michael-type reactions can lead to the formation of various pyrido[2,3-d]pyrimidines and quinazolines, showcasing the versatility in the synthetic strategies for pyrimidinedione derivatives (Walsh & Wamhoff, 1989).
Molecular Structure Analysis
The crystal and molecular structures of related compounds, such as dimethylisothiazolopyridine derivatives, have been elucidated, indicating the significance of crystallography in understanding the conformation and stereochemistry of these molecules (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Pyrimidinedione compounds participate in various chemical reactions, including cycloaddition and nucleophilic substitutions, leading to a wide range of derivatives with potential biological activities. The cycloaddition reactions of pyrimidinedione intermediates with olefinic dienophiles, for example, result in highly regio- and stereoselective formations of quinazoline derivatives (Noguchi et al., 1990).
properties
IUPAC Name |
1,3-dimethyl-6-[2-(5-methyl-1,2-oxazol-3-yl)piperidine-1-carbonyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-10-8-11(17-24-10)12-6-4-5-7-20(12)15(22)13-9-14(21)19(3)16(23)18(13)2/h8-9,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXVCFZVWHIMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCCN2C(=O)C3=CC(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione |
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